Tiopronin vs. D-Penicillamine: Adverse Event Rates in Cystinuria Management
In a systematic review of additional drug therapy for cystinuria metaphylaxis, Tiopronin demonstrated a lower incidence of side effects compared to D-penicillamine, with reported adverse event rates of 30% for Tiopronin versus 37% for D-penicillamine across pooled study populations [1]. This 7% absolute risk reduction is clinically meaningful for chronic, lifelong therapy.
| Evidence Dimension | Adverse event incidence |
|---|---|
| Target Compound Data | 30% |
| Comparator Or Baseline | D-penicillamine: 37% |
| Quantified Difference | 7% absolute reduction |
| Conditions | Systematic review of 34 publications (up to May 2019) including cohorts of cystinuria patients receiving Tiopronin or D-penicillamine as add-on therapy to hyperhydration, alkalinization, and low-methionine diet. |
Why This Matters
For procurement in clinical or research settings where patient compliance is paramount, Tiopronin's lower adverse event profile reduces treatment discontinuation rates and associated management costs.
- [1] van der Reijden JJ, et al. The effect of additional drug therapy as metaphylaxis in patients with cystinuria: a systematic review. Minerva Urol Nefrol. 2020;72(1):11-20. View Source
